Lipophilicity (LogP) Differentiation from Regioisomeric 2,3-Dichlorophenyl Analog
The target compound exhibits a calculated LogP of 4.28 , which is 0.28 log units higher than its regioisomeric analog 2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine (LogP = 4.0) [1]. This increased lipophilicity arises from the distinct 3,4-dichloro substitution pattern on the phenyl ring, which alters both electronic distribution and solvation properties. In drug discovery contexts, a ΔLogP of 0.28 represents a meaningful shift in predicted membrane permeability and plasma protein binding [2], potentially translating to differential in vivo distribution or cellular accumulation profiles in lead optimization campaigns.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.28 |
| Comparator Or Baseline | 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine (CAS 339197-79-4): LogP = 4.0 |
| Quantified Difference | ΔLogP = +0.28 (7% higher lipophilicity) |
| Conditions | Hit2Lead calculated LogP (target); PubChem XLogP3-AA (comparator) |
Why This Matters
The 0.28 LogP difference is sufficient to alter predicted ADME properties, making the 3,4-dichloro isomer preferable for applications requiring enhanced membrane penetration or distinct pharmacokinetic partitioning.
- [1] PubChem. 2-(2,3-Dichlorophenyl)-1,3-benzoxazol-5-amine. XLogP3-AA: 4.0. PubChem CID: 2837270. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
